2-({7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-phenylacetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a purine ring (a type of heterocyclic aromatic organic compound), a sulfanyl group (a sulfur atom bonded to a hydrogen atom), and an acetamide group (derived from acetic acid). These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The purine ring is a planar, aromatic structure, while the sulfanyl group and acetamide group could introduce some steric hindrance and affect the overall shape of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could increase its solubility in polar solvents, while the aromatic purine ring could contribute to its UV/Vis absorption properties .Scientific Research Applications
Synthesis and Pharmacological Evaluation
- Researchers have synthesized various derivatives related to the chemical structure of 2-({7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-phenylacetamide, focusing on their potential as antibacterial agents. These derivatives have demonstrated significant antibacterial activity against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014).
Antibacterial, Hemolytic, and Thrombolytic Activities
- A novel series of derivatives was synthesized and showed promising antibacterial, hemolytic, and thrombolytic activities. These compounds, particularly molecule 7c, displayed very low toxicity and good thrombolytic activity, making them potential candidates for cardiovascular disease treatment (Aziz-Ur-Rehman et al., 2020).
Potential in Drug Development
- New sulfur- and nitrogen-containing derivatives based on phenylthiourea and acetophenone have been synthesized, showing physiological properties. The compound 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone demonstrated notable biological activity, including antioxidant effects and potential in drug creation (Farzaliyev et al., 2020).
Antitumor Activity
- A series of new 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides were developed and evaluated for their antitumor activity on breast and leukemic cancer cell lines. The compounds showed promise in binding and blocking oncogenic tyrosine kinases, which could be attributed to their antitumor activity (Sultani et al., 2017).
Antiviral and Antiapoptotic Effects
- A novel anilidoquinoline derivative related to the chemical structure demonstrated significant antiviral and antiapoptotic effects in vitro, showing promise in the treatment of Japanese encephalitis (Ghosh et al., 2008).
Computational and Biological Activity Studies
- Computational and experimental studies on heteroatomic compounds, including derivatives related to the mentioned compound, have been carried out, revealing insights into their structural elements and potential biological activities (Mary et al., 2022).
Synthesis and Characterization
- Studies involving the synthesis and characterization of various derivatives have been conducted, providing valuable information about their chemical and biological properties (Lahtinen et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-26-18-17(19(29)25-20(26)30)27(11-13-7-5-6-10-15(13)22)21(24-18)31-12-16(28)23-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,23,28)(H,25,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERMBGRHQKGZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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